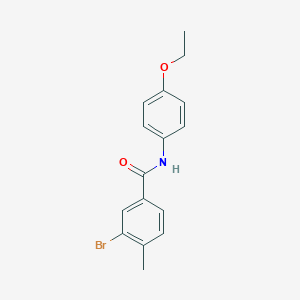
METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H26N2O5 It is known for its unique chemical structure, which includes a morpholine ring and a propoxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride.
Amidation: The 4-propoxybenzoyl chloride is then reacted with 2-amino-5-methylbenzoic acid to form the corresponding amide.
Morpholine Introduction: The amide is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Esterification: Finally, the compound is esterified using methanol and a strong acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or benzoyl derivatives.
Aplicaciones Científicas De Investigación
METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine ring and the propoxybenzoyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4-morpholinyl)-3-[(4-propoxybenzoyl)amino]benzoate
- Methyl 2-[(4-propoxybenzoyl)amino]benzoate
- Methyl 4-((2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy)methyl)benzoate
Uniqueness
METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the morpholine ring and the propoxybenzoyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H26N2O5 |
|---|---|
Peso molecular |
398.5g/mol |
Nombre IUPAC |
methyl 2-morpholin-4-yl-5-[(4-propoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H26N2O5/c1-3-12-29-18-7-4-16(5-8-18)21(25)23-17-6-9-20(19(15-17)22(26)27-2)24-10-13-28-14-11-24/h4-9,15H,3,10-14H2,1-2H3,(H,23,25) |
Clave InChI |
HSVNZYXIMIELLX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-bromo-4-methylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B505701.png)
![2-(4-chlorophenoxy)-N-(2-{[(4-chlorophenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B505704.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(mesitylamino)sulfonyl]phenyl}acetamide](/img/structure/B505706.png)

![2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B505708.png)


![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B505713.png)
![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B505715.png)
![N-[4-(diethylamino)phenyl]-2-phenoxypropanamide](/img/structure/B505716.png)

![5,7-Diethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-1H-indole]-2',6-dione](/img/structure/B505718.png)
![2-(4-Isopropoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B505719.png)
![N-{4-iodo-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B505721.png)
